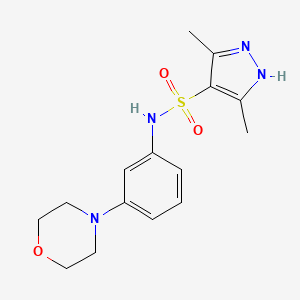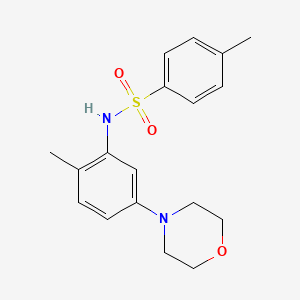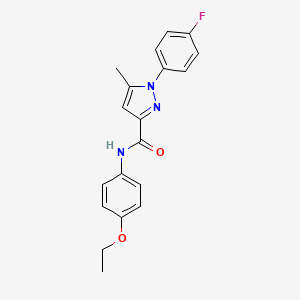
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as EFMC and is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. EFMC is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Mécanisme D'action
EFMC is a potent inhibitor of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide, which is responsible for the degradation of endocannabinoids. By inhibiting N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide, EFMC leads to an increase in the levels of endocannabinoids, which bind to cannabinoid receptors and produce their effects. The mechanism of action of EFMC is similar to that of other N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide inhibitors, such as URB597 and PF-3845.
Biochemical and Physiological Effects:
EFMC has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), in various tissues. This increase in endocannabinoid levels leads to a reduction in pain, inflammation, and anxiety. EFMC has also been shown to have neuroprotective effects, as it can protect against glutamate-induced neurotoxicity. EFMC has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
EFMC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. EFMC is also a potent inhibitor of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide and has been extensively studied for its potential therapeutic applications. However, EFMC has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. EFMC also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of EFMC. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EFMC has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of EFMC in vivo. Understanding the metabolism and distribution of EFMC in the body could help in the development of more effective therapies. Finally, further studies could explore the potential of EFMC as a cancer therapy. EFMC has been shown to induce apoptosis in cancer cells, and more research could help in the development of novel cancer treatments.
Méthodes De Synthèse
The synthesis of EFMC involves the reaction of 4-fluorobenzaldehyde with 4-ethoxyaniline in the presence of potassium carbonate and DMF. The resulting product is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of EDC and DMAP to obtain EFMC. The synthesis method is relatively simple, and EFMC can be obtained in good yields.
Applications De Recherche Scientifique
EFMC has been extensively studied for its potential therapeutic applications. The inhibition of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide by EFMC leads to an increase in the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and neuroprotective effects. EFMC has been shown to be effective in the treatment of pain, anxiety, depression, and neurodegenerative diseases. EFMC has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-3-25-17-10-6-15(7-11-17)21-19(24)18-12-13(2)23(22-18)16-8-4-14(20)5-9-16/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHOPZZNMSHEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

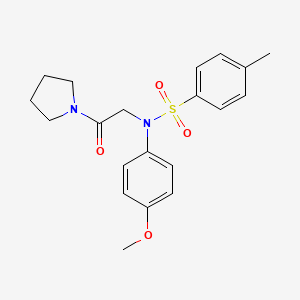
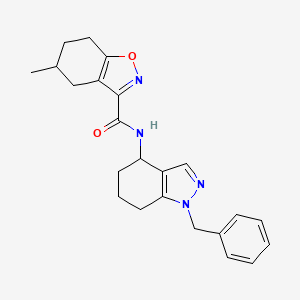
methanone](/img/structure/B6638587.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6638598.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)
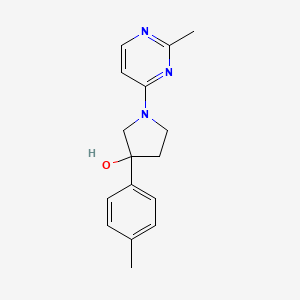
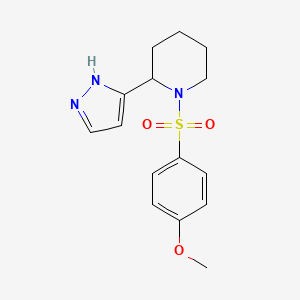
![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)
![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)
![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
